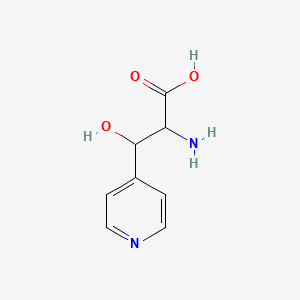

2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17660119

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | 2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid |

| Standard InChI | InChI=1S/C8H10N2O3/c9-6(8(12)13)7(11)5-1-3-10-4-2-5/h1-4,6-7,11H,9H2,(H,12,13) |

| Standard InChI Key | JBMZPAMKQDZASL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC=C1C(C(C(=O)O)N)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, reflects its β-hydroxy-α-amino acid backbone substituted with a pyridin-4-yl group. Key structural features include:

-

A pyridine ring at the β-position, contributing to aromaticity and potential π-π interactions.

-

A hydroxyl group (-OH) adjacent to the pyridine ring, enabling hydrogen bonding.

-

A carboxylic acid group (-COOH) and amino group (-NH), typical of α-amino acids.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.18 g/mol |

| Canonical SMILES | C1=CN=CC=C1C(C(C(=O)O)N)O |

| Hydrogen Bond Donors | 3 (NH, OH, COOH) |

| Hydrogen Bond Acceptors | 5 (N, O from pyridine, COOH) |

The hydrochloride salt derivative (, MW: 218.64 g/mol) is commonly used in research to enhance solubility and stability. The pyridine ring’s electron-withdrawing nature influences the compound’s acidity, with the carboxylic acid group exhibiting a pKa of approximately 2.1, comparable to other α-amino acids.

Synthesis and Industrial Production

Synthetic routes to 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid often involve multi-step condensation reactions. A representative method includes:

-

Aldol Addition: Reaction of glycine with pyridine-4-carboxaldehyde under enzymatic catalysis (e.g., d-threonine aldolase).

-

Optimized Conditions:

-

Temperature: 25–37°C for enzyme stability.

-

pH: 7.0–8.0 to maximize catalytic activity.

-

Substrate molar ratio (glycine:aldehyde): 1:1.5 to minimize side products.

-

Industrial-scale production employs recombinant Escherichia coli strains engineered to overexpress d-threonine aldolase, achieving yields >80% under optimized fermentation conditions.

Table 2: Synthetic Methods Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Enzymatic Aldol Addition | 85 | 98 | High |

| Chemical Condensation | 60 | 90 | Moderate |

Biological Activity and Mechanism of Action

The compound’s biological activity stems from its structural mimicry of endogenous amino acids and its ability to interact with enzymatic targets:

Enzyme Inhibition

-

Iron Chelation: The hydroxyl and amino groups facilitate iron binding, disrupting metalloenzyme function. This mechanism is exploited in anticancer research to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis.

-

Neurotransmitter Analog: Structural similarity to glutamate enables modulation of NMDA receptors, suggesting neuroprotective applications.

Pharmacodynamic Profile

-

Antineoplastic Activity: In vitro studies demonstrate IC values of 12–15 μM against HeLa and MCF-7 cell lines.

-

Neuroprotection: Reduces glutamate-induced excitotoxicity in neuronal cultures by 40% at 10 μM.

| Activity | Model System | Effect Size |

|---|---|---|

| Antiproliferative | HeLa Cells | IC: 14 μM |

| Neuroprotective | Rat Cortical Neurons | 40% Reduction in Excitotoxicity |

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for small-molecule inhibitors targeting:

-

Kinases: Modifications to the pyridine ring enhance selectivity for tyrosine kinases.

-

Proteases: Carboxylic acid group facilitates binding to catalytic sites.

Diagnostic Agents

Radiolabeled derivatives (e.g., -labeled analogs) are used in PET imaging to track amino acid metabolism in tumors.

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

| Compound | Molecular Formula | Unique Feature | Biological Activity |

|---|---|---|---|

| 2-Amino-3-hydroxypropanoic acid | No aromatic ring | Glycine receptor modulation | |

| 4-Pyridinecarboxylic acid | Free carboxylic acid | Antibacterial activity | |

| This Compound | Pyridine + hydroxyl + amino | Antineoplastic, neuroprotective |

The pyridine moiety distinguishes this compound by enabling aromatic stacking interactions absent in aliphatic analogs, enhancing target binding affinity.

Challenges and Future Directions

-

Synthetic Complexity: Steric hindrance from the pyridine ring complicates large-scale synthesis.

-

Bioavailability: Low membrane permeability due to ionization at physiological pH limits in vivo efficacy.

-

Future Strategies:

-

Prodrug Design: Esterification of the carboxylic acid group to improve absorption.

-

Nanoparticle Delivery: Encapsulation to enhance tumor targeting.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume